[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone
CAS No.: 1936045-51-0
Cat. No.: VC6293415
Molecular Formula: C8H11NO2S
Molecular Weight: 185.24
* For research use only. Not for human or veterinary use.
![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone - 1936045-51-0](/images/structure/VC6293415.png)
Specification
CAS No. | 1936045-51-0 |
---|---|
Molecular Formula | C8H11NO2S |
Molecular Weight | 185.24 |
IUPAC Name | 4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]phenol |
Standard InChI | InChI=1S/C8H11NO2S/c1-12(2,11)9-7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 |
Standard InChI Key | NZHKRALTGNTRBA-UHFFFAOYSA-N |
SMILES | CS(=NC1=CC=C(C=C1)O)(=O)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[[dimethyl(oxo)-λ⁶-sulfanylidene]amino]phenol, reflects its core structure . Key features include:
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A hydroxyphenyl group () at position 4.
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A dimethylsulfanone moiety () connected via an imino bridge ().
The planar hydroxyphenyl group facilitates hydrogen bonding, while the sulfanone group introduces polarity and electrophilic reactivity.
Table 1: Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 4-[[dimethyl(oxo)-λ⁶-sulfanylidene]amino]phenol | |
SMILES | CS(=NC1=CC=C(C=C1)O)(=O)C | |
InChI Key | NZHKRALTGNTRBA-UHFFFAOYSA-N | |
Molecular Formula | ||
Molecular Weight | 185.24 g/mol |
Spectral and Computational Data
PubChem’s computed properties provide insights into its physicochemical behavior:
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Topological Polar Surface Area: 58 Ų (high polarity due to -OH and S=O groups) .
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Hydrogen Bond Donor/Acceptor Count: 1 donor (-OH) and 3 acceptors (S=O, N=, -OH) .
Synthesis and Production
Synthetic Routes
Publicly available literature on synthesis is limited, but analogous sulfanone derivatives are typically synthesized via:
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Condensation Reactions: Reaction of 4-aminophenol with dimethyl sulfoxide (DMSO) under oxidative conditions.
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Sulfonation: Introduction of sulfone groups to amine precursors using sulfur-containing reagents.
Industrial-scale methods remain undocumented, suggesting opportunities for process optimization .
Physical and Chemical Properties
Physicochemical Profile
The compound’s properties are derived from computational and experimental data:
Table 2: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Density | 1.32 g/cm³ (estimated) | |
Solubility | Likely polar solvents (e.g., DMSO) | |
Stability | Stable under inert conditions |
Reactivity
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Oxidation: The sulfone group () is resistant to further oxidation.
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Nucleophilic Substitution: The imino nitrogen may react with electrophiles.
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Hydrogen Bonding: The phenolic -OH group participates in intermolecular interactions .
Applications and Industrial Relevance
Supplier | Packaging | Price |
---|---|---|
AK Scientific | 100 mg | $353 |
AK Scientific | 500 mg | $731 |
AK Scientific | 2.5 g | $1,683 |
Shanghai Hao Zhun Biological Technology | Custom | Quote |
Future Perspectives
Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes.
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Biological Screening: Evaluate antimicrobial or anticancer potential.
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Materials Science: Explore use in polymers or catalysts.
Challenges
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